![molecular formula C32H34N4O8S B2752060 N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 688062-33-1](/img/structure/B2752060.png)
N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
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Description
N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C32H34N4O8S and its molecular weight is 634.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Research on quinazolines and related compounds often involves the development of novel synthetic routes to explore their potential as therapeutic agents. For instance, the synthesis of various quinazoline derivatives has been explored to evaluate their antitumor, antimicrobial, and anti-inflammatory properties (Phillips & Castle, 1980). Similarly, the synthesis and characterization of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have demonstrated their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Biological Activities and Applications
- The exploration of quinazoline derivatives in scientific research often focuses on their biological activities. Novel quinazolinone derivatives have been evaluated for their anticonvulsant activity, showing promising results compared to reference drugs in animal models (Noureldin et al., 2017). Additionally, new approaches to isoaporphine and tetrahydroisoquinoline derivatives, starting from specific quinolinones, have been developed, providing insights into the synthesis and potential therapeutic applications of these compounds (Sobarzo-Sánchez et al., 2010).
Antitumor and Antimicrobial Evaluation
- Several studies have synthesized and evaluated the antitumor activity of 3-benzyl-4(3H)quinazolinone analogues, demonstrating significant broad-spectrum antitumor activity in vitro. These compounds were found to be more potent than the control 5-fluorouracil in some cases, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016). Furthermore, the synthesis and evaluation of antibacterial activities of benzotriazine derivatives incorporating triazoloquinazoline or thiazole moieties have shown good potency, suggesting their use as antibacterial agents (Gineinah, 2001).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O8S/c1-40-13-12-33-29(37)18-45-32-35-24-16-28-27(43-19-44-28)15-23(24)31(39)36(32)17-21-4-7-22(8-5-21)30(38)34-11-10-20-6-9-25(41-2)26(14-20)42-3/h4-9,14-16H,10-13,17-19H2,1-3H3,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNDBLCHRABFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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